molecular formula C18H13F2N3O3 B2716788 N-(2,5-difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1002254-60-5

N-(2,5-difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2716788
CAS RN: 1002254-60-5
M. Wt: 357.317
InChI Key: JYQVRYYUXDZJSG-UHFFFAOYSA-N
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Description

The compound appears to contain a difluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with two fluorine atoms attached . It also mentions a methoxy group (a carbon and hydrogen group attached to an oxygen), an oxo group (a double-bonded oxygen atom), and a phenyl group. The “dihydropyridazine” part suggests the presence of a pyridazine ring, which is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

Again, without specific information, I can only speculate. The compound likely has a complex, multi-ring structure due to the presence of the phenyl and pyridazine groups. The various substituents (methoxy, oxo, difluorophenyl) will be attached to this ring system .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy group. The presence of the oxo group could make the compound susceptible to reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the various substituents .

Scientific Research Applications

Synthesis and Characterization

Research into compounds structurally related to N-(2,5-difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has led to the development of new synthetic methods and the characterization of novel compounds. For instance, studies have described the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, exploring their cytotoxicity against certain cancer cells (Ashraf S. Hassan et al., 2014). These methodologies provide valuable insights into the chemical properties and potential biological activities of related compounds.

Antimicrobial and Antitumor Activities

Several studies have focused on the antimicrobial and antitumor properties of compounds similar to N-(2,5-difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide. For example, research on fluoroquinolone-based 4-thiazolidinones has highlighted their synthesis and evaluation for antifungal and antibacterial activities (N. Patel & S. D. Patel, 2010). Additionally, the synthesis and antipathogenic activity of new thiourea derivatives have been investigated, demonstrating their interaction with bacterial cells and potential as novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).

Inhibitory Activity Against Kinases

The discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, such as substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, highlights the therapeutic potential of related compounds in cancer treatment. These inhibitors have shown complete tumor stasis in preclinical models, demonstrating the importance of structural features for bioactivity (G. M. Schroeder et al., 2009).

Electrochromic Properties

Research into aromatic polyamides containing certain structural motifs similar to N-(2,5-difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has unveiled their anodically highly stable electrochromic behaviors. These materials exhibit significant potential for applications in electrochromic devices due to their good solubility, thermal stability, and electrochromic properties (Guey‐Sheng Liou & Cha-Wen Chang, 2008).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Depending on its structure and reactivity, it could potentially be harmful if ingested, inhaled, or if it comes into contact with skin .

Future Directions

The future study of this compound would likely involve further elucidation of its structure and properties, as well as exploration of its potential uses. This could involve anything from biological testing to investigate potential medicinal uses, to materials testing if the compound has interesting physical properties .

properties

IUPAC Name

N-(2,5-difluorophenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O3/c1-26-15-10-16(24)23(12-5-3-2-4-6-12)22-17(15)18(25)21-14-9-11(19)7-8-13(14)20/h2-10H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQVRYYUXDZJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

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